4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions . The reaction is facilitated by the use of sodium metabisulphite as an oxidizing agent in a solvent mixture. The resulting benzimidazole derivative is then subjected to further reactions to introduce the cyano and vinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can have different pharmacological properties .
Scientific Research Applications
4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity . The cyano and vinyl groups enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
5-Methoxybenzimidazole: A derivative with a methoxy group at the 5-position.
Uniqueness
4-[(Z)-2-CYANO-2-(5-METHOXY-1H-BENZIMIDAZOL-2-YL)-VINYL]-BENZOIC ACID is unique due to the presence of both cyano and vinyl groups, which enhance its chemical reactivity and potential applications. Its complex structure allows for diverse pharmacological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-24-14-6-7-15-16(9-14)21-17(20-15)13(10-19)8-11-2-4-12(5-3-11)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBLHVQUHWPHIO-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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